N-benzyl-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-benzyl-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure It consists of a pyrrolidine ring substituted with a benzyl group, an ethylphenyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a base.
Addition of the Ethylphenyl Group: The ethylphenyl group can be added via a Friedel-Crafts alkylation reaction using ethylbenzene and a Lewis acid catalyst.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-benzyl-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
N-benzyl-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
N-benzyl-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with a methyl group instead of an ethyl group.
N-benzyl-1-(4-phenyl)-5-oxopyrrolidine-3-carboxamide: Lacks the ethyl group, leading to different chemical and biological properties.
N-benzyl-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C20H22N2O2 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-benzyl-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H22N2O2/c1-2-15-8-10-18(11-9-15)22-14-17(12-19(22)23)20(24)21-13-16-6-4-3-5-7-16/h3-11,17H,2,12-14H2,1H3,(H,21,24) |
InChI Key |
ULIGECURQQTWQX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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